1-己基-4-(4-硝基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Hexyl-4-(4-nitrophenyl)piperazine" is a derivative of the piperazine family, which is a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for their potential as central nervous system agents, serotonin antagonists, and antifungal intermediates .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step organic reactions. For instance, the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a related compound, has been achieved without the use of a catalyst, indicating the potential for a straightforward synthesis of similar compounds . Another study describes the synthesis of a piperazine derivative through the Mannich reaction, which is a common method for introducing an aminomethyl group into compounds . These methods could potentially be adapted for the synthesis of "1-Hexyl-4-(4-nitrophenyl)piperazine."

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of substituents on the piperazine ring can significantly influence the compound's affinity for various receptors. For example, the introduction of a benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The stereochemistry of the substituents is also important, as seen in the study of anti-malarial agents where the conformation of the molecule correlated with its biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their pharmacological properties. The Mannich reaction is a key step in the synthesis of some piperazine antioxidants, indicating the versatility of this reaction in modifying the piperazine scaffold . Additionally, the modification of the piperazine ring through alkylation, acidulation, and reduction has been discussed, which can lead to the formation of different pharmaceutical intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a t-butyl group has been shown to yield a compound with significant antioxidant activity, as evidenced by its IC50 value in a DPPH assay . The crystal packing of piperazine derivatives can also provide insights into their solid-state properties and potential interactions in biological systems .

科学研究应用

抗真菌药物合成

1-己基-4-(4-硝基苯基)哌嗪在抗真菌药物合成中扮演着重要角色。它在三唑类药物的生成中尤为宝贵,这对于治疗深层真菌感染至关重要。相关化合物1-(4-羟基苯基)-4-(4-硝基苯基)哌嗪的合成引起了国际关注,因为它在新一代抗真菌药物中的重要性(Ke, Tang, Hu, & Wang, 2010)。

抗微生物特性

包括1-己基-4-(4-硝基苯基)哌嗪在内的哌嗪衍生物显示出作为抗各种病原体的潜在作用,包括细菌和真菌感染。对新的N-苯基哌嗪的研究表明它们对金黄色葡萄球菌和分枝杆菌菌株等病原体的活性,有助于开发新的抗微生物药物(Pospíšilová等,2019)。

抗病毒和抗微生物合成

对哌嗪的尿素和硫脲衍生物的研究,包括具有4-硝基苯基取代基的衍生物,揭示了它们在抗病毒和抗微生物应用中的潜力。某些衍生物显示出对烟草花叶病毒(TMV)和一系列微生物病原体的有希望的活性,突显了这些化合物的广谱潜力(Reddy et al., 2013)。

在癌症治疗中的潜力

相关分子1,4-双(2-氯-4-硝基苯基)哌嗪已被研究其抗癌活性。对该化合物与DNA的相互作用进行了研究,表明由于其与DNA的显著结合亲和力,具有强大的抗肿瘤效果潜力(Demirağ等,2022)。

生化特性和潜在药物应用

关于与1-己基-4-(4-硝基苯基)哌嗪相关的芳基哌嗪类药物的研究为我们提供了有关它们生化特性的见解。这些包括对它们振动模式和计算评估的评估,这对于理解它们与生物靶点(如人类GABA受体)的相互作用至关重要(Onawole et al., 2017)。

作用机制

属性

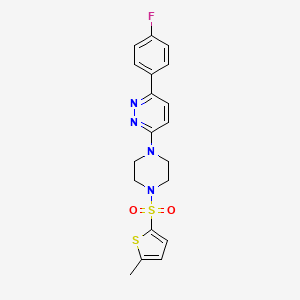

IUPAC Name |

1-hexyl-4-(4-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDHZSFABKEGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-4-(4-nitrophenyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)